2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide
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Overview
Description
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is a heterocyclic organic compound It is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, a cyano group attached to a methylethyl group at the nitrogen atom, and a carboxamide group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions may include stirring without solvent at room temperature or at elevated temperatures, followed by purification steps such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can form complex heterocyclic structures.
Scientific Research Applications
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities
Mechanism of Action
The mechanism of action of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyano and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the cyano and carboxamide groups, making it less versatile in terms of chemical reactivity.
N-(1-Cyano-1-methylethyl)pyridine-4-carboxamide: Lacks the bromine atoms, which reduces its potential for substitution reactions.
Uniqueness
2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is unique due to the presence of both bromine atoms and the cyano and carboxamide groups
Properties
IUPAC Name |
2,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)14-8(12)4-6/h3-4H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZECCIBSWISO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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